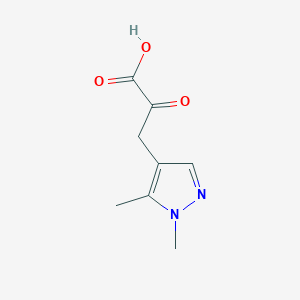
3-(1-Phenyl-1h-pyrazol-4-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a propenol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-phenyl-1H-pyrazole-4-carboxaldehyde and an appropriate acetophenone derivative in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond in the propenol side chain can be reduced to form the saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-one.
Reduction: 3-(1-Phenyl-1H-pyrazol-4-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid: Contains a methyl group on the pyrazole ring.
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Features a benzoic acid group instead of the propenol side chain.
Uniqueness
3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol is unique due to its combination of a phenyl-pyrazole core with a propenol side chain. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
(E)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H12N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-7,9-10,15H,8H2/b5-4+ |
InChIキー |
QUAYXVJGPJUNAA-SNAWJCMRSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/CO |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)





![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)







